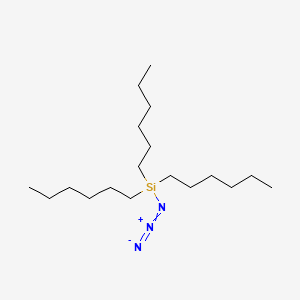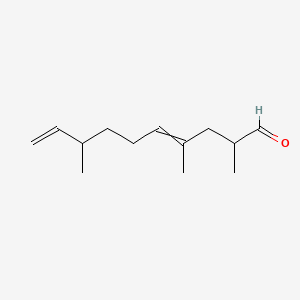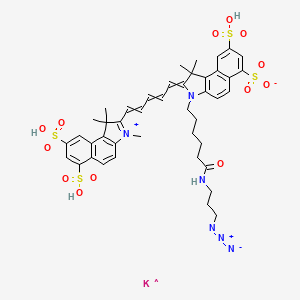
Potassium dibutylnaphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium dibutylnaphthalenesulfonate is a chemical compound that belongs to the class of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. This compound is primarily used as a surfactant and has applications in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of potassium dibutylnaphthalenesulfonate involves the sulfonation of naphthalene followed by alkylation. The process typically includes the following steps:
Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid. This reaction is conducted at elevated temperatures to ensure complete sulfonation.
Alkylation: The sulfonated naphthalene is then alkylated with butanol. This step involves the use of a catalyst to facilitate the reaction.
Neutralization: The resulting product is neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through recrystallization to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium dibutylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonate esters.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonate esters, reduced naphthalene derivatives, and substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
Potassium dibutylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological studies to investigate the effects of surfactants on cell membranes and protein interactions.
Medicine: Research in medicine explores its potential as a drug delivery agent due to its surfactant properties.
Industry: In industrial applications, it is used in formulations for detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of potassium dibutylnaphthalenesulfonate primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This property is crucial in its applications as an emulsifier and dispersant. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein folding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium diisopropylnaphthalenesulfonate
- Sodium dibutylnaphthalenesulfonate
- Ammonium naphthalenesulfonate
Uniqueness
Potassium dibutylnaphthalenesulfonate is unique due to its specific alkyl chain length (butyl groups) and the potassium ion. This combination provides distinct surfactant properties, making it suitable for specific applications where other naphthalenesulfonates may not be as effective .
Eigenschaften
CAS-Nummer |
85409-94-5 |
|---|---|
Molekularformel |
C18H23KO3S |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
potassium;2,3-dibutylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.K/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
ZLPDNQKSWRKHIP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)







![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)


![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)
